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Compound of Interest

Compound Name: 6-Hydroxy-5-methoxy-1-indanone

Cat. No.: B192822

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-
Hydroxy-5-methoxy-1-indanone, a substituted indanone of interest in medicinal chemistry
due to the established biological activities of the indanone scaffold. This document details the
analytical techniques and experimental protocols required to confirm its chemical structure and
provides a logical workflow for its characterization.

Molecular Structure and Properties

6-Hydroxy-5-methoxy-1-indanone possesses a bicyclic structure consisting of a benzene ring
fused to a five-membered ring containing a ketone group. The aromatic ring is substituted with
a hydroxyl and a methoxy group at positions 6 and 5, respectively.

Chemical Structure:
Caption: Chemical structure of 6-Hydroxy-5-methoxy-1-indanone.

Table 1: Physicochemical Properties of 6-Hydroxy-5-methoxy-1-indanone
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Property Value Source
Molecular Formula C10H1003 PubChem
Molecular Weight 178.18 g/mol PubChem
CAS Number 90843-62-2 PubChem
Appearance Predicted: Solid

Melting Point Not available

Boiling Point Not available

Predicted: Soluble in
Solubility methanol, ethanol, DMSO, and

other polar organic solvents.

Spectroscopic Data for Structure Elucidation

Detailed spectroscopic analysis is essential for the unambiguous confirmation of the structure
of 6-Hydroxy-5-methoxy-1-indanone. While experimental data for this specific molecule is not
readily available in public databases, the following sections outline the expected data based on
the analysis of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

Table 2: Predicted *H NMR Spectroscopic Data for 6-Hydroxy-5-methoxy-1-indanone (in
CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~7.2 S 1H H-7

~6.8 s 1H H-4

~5.9 S 1H Ar-OH

3.9 S 3H -OCHs

3.0 t,J=6.0Hz 2H H-2

2.7 t,J=6.0Hz 2H H-3

Table 3: Predicted 13C NMR Spectroscopic Data for 6-Hydroxy-5-methoxy-1-indanone (in

CDCls, 100 MHz)

Chemical Shift (0, ppm) Assignment

~205 C-1 (C=0)

~150 C-5

~145 C-6

~135 C-7a

~130 C-3a

~115 C-7

~110 C-4

56.0 -OCHs

~36 C-2

~26 C-3
Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data (Electron lonization, El) for 6-Hydroxy-5-
methoxy-1-indanone

miz Proposed Fragment
178 [M]* (Molecular lon)

163 [M - CHs]*

150 [M - COJ*

135 [M - CO - CHs]*

122 [M - 2COJ* or [M - C2H4O]*
107 [C7H7O]*

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Frequencies for 6-Hydroxy-5-methoxy-1-indanone

Wavenumber (cm—?)

Functional Group

3400-3200 (broad)

O-H stretch (phenolic)

3100-3000 C-H stretch (aromatic)
2950-2850 C-H stretch (aliphatic)
~1700 C=0 stretch (ketone)
1600, 1480 C=C stretch (aromatic)
~1270 C-O stretch (aryl ether)
~1150 C-O stretch (phenol)
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Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure
elucidation of 6-Hydroxy-5-methoxy-1-indanone.

Synthesis of 6-Hydroxy-5-methoxy-1-indanone

A potential synthetic route can be adapted from the synthesis of related hydroxylated
indanones. One plausible approach involves the intramolecular Friedel-Crafts acylation of a
suitably substituted phenylpropanoic acid.

Protocol:

e Preparation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid: This precursor can be
synthesized from 3-hydroxy-4-methoxybenzaldehyde through a series of reactions, including
a Wittig or Horner-Wadsworth-Emmons reaction to introduce the propionate side chain,
followed by reduction and hydrolysis.

 Intramolecular Friedel-Crafts Acylation:

o Dissolve 3-(3-hydroxy-4-methoxyphenyl)propanoic acid in a suitable solvent such as
dichloromethane or nitrobenzene.

o Add a Lewis acid catalyst, for example, polyphosphoric acid (PPA) or aluminum chloride
(AICI53), portion-wise at 0 °C.

o Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete (monitored by TLC).

o Quench the reaction by pouring the mixture into ice-water.
o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain pure 6-
Hydroxy-5-methoxy-1-indanone.
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Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of

a deuterated solvent (e.g., CDCl3, DMSO-de) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

'H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer.
Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds.

13C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at 100 MHz.
Use a proton-decoupled sequence. A sufficient number of scans should be acquired to obtain
a good signal-to-noise ratio.

2D NMR (COSY, HSQC, HMBC): These experiments should be performed to unambiguously
assign all proton and carbon signals and to confirm the connectivity of the atoms.

3.2.2. Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

lonization: Use Electron lonization (El) at 70 eV to induce fragmentation.

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the
characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) should be
used to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g.,
NacCl). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

e Analysis: Record the spectrum over the range of 4000-400 cm~1. Identify the characteristic
absorption bands corresponding to the functional groups present in the molecule.
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Logical Workflow and Relationships

The structure elucidation process follows a logical progression from initial synthesis and
purification to detailed spectroscopic analysis.

Synthesis & Purification

(Synthesis of 6—Hydroxy—5—methoxy—1—indanona
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Click to download full resolution via product page

Caption: Experimental workflow for the structure elucidation of 6-Hydroxy-5-methoxy-1-
indanone.

Biological Context and Signaling Pathways

Indanone derivatives are known to exhibit a wide range of biological activities, including anti-
inflammatory, anticancer, and neuroprotective effects.[1][2] The specific biological activity and
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involvement in signaling pathways of 6-Hydroxy-5-methoxy-1-indanone have not been
extensively studied. However, based on the activities of related compounds, it is a candidate
for investigation in several areas.

6-Hydroxy-5-methoxy-1-indanone
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Caption: Potential biological targets and signaling pathways for 6-Hydroxy-5-methoxy-1-
indanone.

Further research is required to determine the precise molecular targets and mechanisms of

action of 6-Hydroxy-5-methoxy-1-indanone. This technical guide provides the foundational
information necessary for its synthesis and structural confirmation, paving the way for future
pharmacological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Elucidating the Structure of 6-Hydroxy-5-methoxy-1-
indanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192822#6-hydroxy-5-methoxy-1-indanone-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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